2-Descarboxy-2-cyano Telmisartan

Description

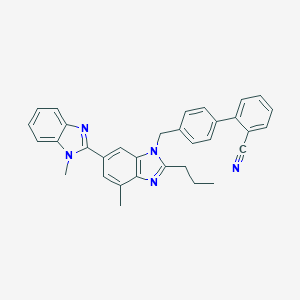

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEVZYAEXURSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162790 | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144702-27-2 | |

| Record name | 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144702-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Descarboxy-2-cyano telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DESCARBOXY-2-CYANO TELMISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M0GXG1XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Telmisartan Analogs

Approaches to the Synthesis of 2-Descarboxy-2-cyano Telmisartan (B1682998)

The synthesis of 2-Descarboxy-2-cyano Telmisartan, a key impurity and synthetic intermediate of Telmisartan, is a topic of significant interest in pharmaceutical process chemistry. Its preparation is crucial for its use as a research reference standard to ensure the purity of the final active pharmaceutical ingredient.

Investigating Reaction Pathways for Cyano Group Introduction

The introduction of a cyano (-C≡N) group in place of a carboxylic acid (-COOH) group on the biphenyl (B1667301) moiety is the defining feature of this compound. Several chemical strategies can be employed to achieve this transformation, either by modifying a carboxylic acid precursor or by building the molecule with the cyano group already in place.

One prominent pathway involves the alkylation of the core benzimidazole (B57391) structure with a cyanobiphenyl halide . Chinese and German patents describe a process where 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole is reacted with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. google.comgoogle.com This reaction, a nucleophilic substitution, directly installs the desired 2-cyanobiphenylmethyl group onto the benzimidazole nitrogen, yielding the target compound. Subsequent hydrolysis of this nitrile is a known route to Telmisartan itself, highlighting the role of this compound as a direct precursor. google.comgoogle.com

Alternatively, general synthetic methods for converting aryl carboxylic acids into aryl nitriles could be applied. These include:

Palladium-Catalyzed Decarbonylative Cyanation : This modern method allows for the direct conversion of aryl carboxylic acids to aryl nitriles using a palladium catalyst and a cyanide source like zinc cyanide (Zn(CN)₂). chemistryviews.org

Multi-step Conversion via Amide Dehydration : A classical approach involves converting the carboxylic acid to a primary amide (R-CONH₂), followed by dehydration. britannica.com A variety of dehydrating agents can be used for this step, ranging from phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to milder, more modern catalytic systems like the Appel reaction. organic-chemistry.orgnih.govlibretexts.org

The Sandmeyer Reaction : This well-established reaction can convert an aryl amine into an aryl nitrile using a copper(I) cyanide catalyst via a diazonium salt intermediate. nih.govmasterorganicchemistry.comjk-sci.com To apply this to a carboxylic acid starting material, the carboxyl group would first need to be converted to an amino group (e.g., through a Curtius or Hofmann rearrangement).

Methodologies for the Preparation of Research Reference Standards

The primary methodology for preparing this compound as a research reference standard follows the synthetic logic where it serves as a penultimate intermediate to Telmisartan. The most direct and controlled route involves the coupling of two key fragments.

Key Synthetic Disconnection for Reference Standard Preparation:

| Fragment A | Fragment B | Coupling Reaction | Product |

| 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole | 4'-(halomethyl)-[1,1'-biphenyl]-2-carbonitrile (e.g., bromo or chloro derivative) | N-Alkylation | This compound |

This strategy is advantageous as it builds the complex molecule from two less complex, stable intermediates. The synthesis of the cyanobiphenyl fragment, 4'-(halomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a critical step that can be achieved through established cross-coupling reactions followed by side-chain halogenation. The availability of isotopically labeled versions, such as this compound-d3, underscores the importance of this compound as an analytical standard for pharmacokinetic and metabolic studies, prepared using deuterated starting materials. clearsynth.com

Development of Novel Telmisartan Derivatives through Structural Modification

The structural framework of Telmisartan, characterized by its bis-benzimidazole core linked to a functionalized biphenyl group, offers multiple sites for chemical modification to generate novel derivatives.

Strategies for Benzimidazole Derivative Synthesis

The first total synthesis involved a multi-step sequence starting from 4-amino-3-methylbenzoic acid methyl ester, which underwent acylation, nitration, reduction of the nitro group, and then cyclization to form the first benzimidazole ring. beilstein-journals.org A second condensation with N-methyl-1,2-phenylenediamine in polyphosphoric acid (PPA) constructed the second benzimidazole unit. beilstein-journals.org

More recent and efficient methods have been developed to circumvent issues with the original route, such as the use of strong acids and potential for side reactions.

Comparison of Benzimidazole Synthesis Strategies:

| Method | Key Transformation | Reagents/Conditions | Advantages |

| Classical Route | Condensation/Cyclization | Polyphosphoric Acid (PPA), High Temperature | Established method |

| Reductive Amination | Reductive amination followed by condensation | p-TsOH, Pd/C, H₂, Acetic Acid | Regioselective, avoids harsh PPA |

| Copper-Catalyzed Cyclization | Intramolecular C-N bond formation | Copper catalyst, o-haloarylamidines | Avoids nitration and PPA |

| Convergent Suzuki Coupling | C-C bond formation between two benzimidazoles | Palladium catalyst, boronic acid/ester and halide functionalized benzimidazoles | High-yielding, convergent approach |

The convergent strategy, where two functionalized benzimidazole fragments are joined via a Suzuki cross-coupling, represents a highly efficient and modular approach to synthesizing a variety of bis-benzimidazole derivatives. nih.gov

Comparative Synthetic Routes for Biphenyl-Based Analogs

The formation of the C-C bond that links the two phenyl rings in the biphenyl moiety is a critical step in the synthesis of Telmisartan and its analogs. The Suzuki-Miyaura cross-coupling reaction has become the gold standard for this transformation in pharmaceutical manufacturing due to its high efficiency, functional group tolerance, and mild reaction conditions. nih.gov

Initially, syntheses relied on harsher methods like the Ullmann coupling, which required stoichiometric amounts of copper and high temperatures. beilstein-journals.org The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of this structural motif.

Comparative Routes for Biphenyl Synthesis:

| Coupling Reaction | Catalyst System | Substrates | Key Features |

| Ullmann Coupling | Copper (stoichiometric) | Aryl Iodides | Harsh conditions, low yield, limited scope |

| Suzuki-Miyaura Coupling | Palladium (catalytic) + Ligand (e.g., PPh₃) | Aryl Halide + Arylboronic Acid/Ester | Mild conditions, high yield, broad scope, widely used in industry beilstein-journals.orgresearchgate.net |

| Other Cross-Couplings | Various (e.g., Negishi, Stille) | Aryl Halide + Organozinc/Organotin reagent | Offers alternative reactivity but may involve more sensitive or toxic reagents |

In a typical modern synthesis of a Telmisartan analog, an arylboronic acid or its ester derivative (such as a pinacol (B44631) ester) is coupled with an aryl halide. gre.ac.uksemanticscholar.org For instance, an efficient synthesis of Telmisartan utilizes the Suzuki coupling of 4-formylphenylboronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, achieving a 90% yield for the key biphenyl intermediate. beilstein-journals.orgresearchgate.net This highlights the robustness and efficiency of the Suzuki-Miyaura reaction in constructing complex biphenyl-based pharmaceutical compounds.

Structure Activity Relationship Sar Studies of Telmisartan Scaffolds

Role of the Biphenyl (B1667301) Carboxylic Acid Moiety in Receptor Interactions

The carboxylic acid group on the biphenyl ring of telmisartan (B1682998) is a crucial structural feature that governs its interaction with target receptors. Its replacement with other functional groups, such as a cyano group to form 2-Descarboxy-2-cyano Telmisartan, profoundly alters the compound's pharmacological profile.

Telmisartan is recognized for its potent and long-lasting antagonism of the AT1 receptor, exhibiting the strongest binding affinity among many available Angiotensin II Receptor Blockers (ARBs). researchgate.netnih.gov Studies comparing various ARBs have demonstrated that telmisartan has a very slow dissociation from the AT1 receptor, contributing to its sustained therapeutic effect. nih.gov The rank order of binding affinity has been reported as telmisartan > olmesartan (B1677269) > candesartan (B1668252) > valsartan (B143634) > losartan. researchgate.netnih.gov

The high affinity of telmisartan is significantly attributed to the presence of the ortho-positioned carboxylic acid on the biphenyl moiety. This acidic group is critical for establishing strong interactions within the AT1 receptor binding pocket. Specifically, it is thought to form a key salt bridge interaction with a positively charged residue, such as Lys199, which anchors the molecule effectively. nih.govnih.gov

Beyond its AT1 receptor blockade, telmisartan is unique among ARBs for its activity as a partial agonist of PPARγ. researchgate.netdrugbank.com This activity is responsible for many of its beneficial metabolic effects. nih.govnih.gov Telmisartan typically induces about 25-30% of the maximal activation achieved by full PPARγ agonists like thiazolidinediones. nih.gov

The carboxylic acid moiety also plays a definitive role in mediating this PPARγ activity. SAR studies on telmisartan-derived compounds have shown that modifying the 2-COOH group significantly impacts the pharmacological profile. nih.gov Research involving the replacement of the carboxylic acid with a carbonitrile (cyano) or carbamide group demonstrated a clear alteration in PPARγ activation. nih.gov The interaction with the PPARγ ligand-binding domain (LBD) relies on a specific network of hydrogen bonds and hydrophobic interactions. Two key anchoring points, Tyr473 and Arg288, are considered essential for receptor activation. nih.gov The substitution of the carboxyl group with a cyano group alters the hydrogen-bonding capability and the electronic nature of this part of the molecule, thereby changing its binding mode and efficacy at the PPARγ receptor. This modification can shift the pharmacological profile away from the partial agonism characteristic of the parent compound, telmisartan. nih.gov

Contribution of Telmisartan's Core Structural Components to Biological Efficacy

The biological activity of telmisartan and its analogs is not solely dependent on the biphenyl moiety but is a composite of contributions from its entire molecular structure.

Systematic modifications of the telmisartan scaffold have elucidated the roles of its other structural components. The benzimidazole (B57391) core and the alkyl chain at the C2-position are particularly important for modulating PPARγ activity. nih.govnih.gov

Research has shown that the benzimidazole core is superior to other heterocyclic systems like carbazole (B46965) or indole (B1671886) for achieving significant PPARγ activation. nih.gov Furthermore, the length of the alkyl chain at the C2-position of the benzimidazole structure is a critical determinant of agonist efficacy. While the n-propyl group of telmisartan results in partial agonism, elongating this chain to an n-heptyl group can convert the molecule into a potent, full PPARγ agonist. nih.gov

Computational methods provide powerful insights into the specific molecular interactions that underpin the biological activity of telmisartan and its analogs. Molecular dynamics (MD) simulations and docking studies are used to model the binding of these ligands to both the AT1 receptor and the PPARγ LBD. nih.govmdpi.com

For the AT1 receptor, models show that most sartan drugs orient their aromatic rings to engage in π–π stacking with a key tryptophan residue (Trp84). nih.gov However, telmisartan, being bulkier than other sartans, is accommodated differently within the binding site. nih.gov As mentioned, its carboxylic acid is vital for the interaction with residues like Lys199. Computational models can predict that replacing this group with a cyano moiety would abolish this key electrostatic interaction, destabilizing the ligand-receptor complex.

In the context of PPARγ, MD simulations help to confirm the stability of the ligand-receptor complex by analyzing metrics such as the root-mean-square deviation (RMSD) and the solvent-accessible surface area (SASA). mdpi.comresearchgate.net Docking studies reveal that agonists must contact key residues like Tyr473 and Arg288 to activate the receptor. nih.gov These models can simulate how a structural change, such as the COOH to CN substitution, alters the ligand's conformation and its ability to form the necessary hydrogen bonds, thus explaining observed changes in biological activity.

Table of Compounds

Analytical Research and Impurity Profiling in Telmisartan Synthesis

Advanced Analytical Method Development for 2-Descarboxy-2-cyano Telmisartan (B1682998)

The precise identification and quantification of impurities such as 2-Descarboxy-2-cyano Telmisartan are paramount for ensuring the quality of telmisartan. This requires the development of sophisticated and validated analytical methods.

Chromatographic Separation Techniques for Impurity Identification

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of impurity profiling in the pharmaceutical industry. chemmethod.comglobalresearchonline.net These techniques offer high resolution and sensitivity for separating complex mixtures of the active pharmaceutical ingredient (API) and its related substances.

Several studies have detailed the development of stability-indicating reverse-phase HPLC (RP-HPLC) and UPLC methods for the determination of telmisartan and its impurities. chemmethod.comglobalresearchonline.nettandfonline.com These methods are designed to separate telmisartan from its potential process-related impurities, including this compound, and degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. tandfonline.comresearchgate.net

A typical RP-HPLC method might employ a C18 or a Symmetry Shield RP8 column with a gradient elution system. chemmethod.comtandfonline.com The mobile phase often consists of an acidic buffer (e.g., 0.05% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). chemmethod.comglobalresearchonline.net Detection is commonly performed using a UV-visible detector at a wavelength where both telmisartan and its impurities exhibit significant absorbance, often around 230 nm or 298 nm. chemmethod.comuspnf.com

The development of UPLC methods offers advantages in terms of speed, resolution, and sensitivity. globalresearchonline.net These methods utilize columns with smaller particle sizes (e.g., 1.7 µm) and can achieve separation of all known impurities in a shorter run time. globalresearchonline.net The choice of stationary phase, such as a BEH Shield RP18 column, is critical for achieving optimal separation of all related compounds. globalresearchonline.net

Table 1: Exemplary Chromatographic Conditions for Telmisartan Impurity Analysis

| Parameter | HPLC Method 1 chemmethod.com | HPLC Method 2 tandfonline.com | UPLC Method globalresearchonline.net |

| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) | Kromasil C18 (at 40°C) | Acquity BEH Shield-RP18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05% Trifluoroacetic acid in water | 0.1% Ammonium hydroxide (B78521) solution (pH 3.0 with TFA) | pH 4.5 buffer (0.025M KH2PO4, 0.0027M 1-hexanesulphonic acid sodium salt, 1 mL triethylamine) and acetonitrile (90:10 v/v) |

| Mobile Phase B | Acetonitrile | Acetonitrile: Methanol (80:20) | pH 4.5 buffer and acetonitrile (20:80 v/v) |

| Elution | Gradient | Gradient | Gradient |

| Flow Rate | Not Specified | 1.0 mL/min | 0.3 mL/min |

| Detection | UV at 230 nm | UV at 230 nm | UV at 290 nm |

| Column Temperature | Not Specified | 40°C | 25°C |

This table presents a summary of conditions from various research articles and is for illustrative purposes.

Spectroscopic Characterization for Structural Elucidation of Analogs

While chromatographic techniques can separate impurities, spectroscopic methods are indispensable for their structural elucidation. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for confirming the identity of known impurities and characterizing novel ones.

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly valuable for impurity profiling. umbreit.de It provides molecular weight information and fragmentation patterns that can help in the tentative identification of impurities. High-resolution mass spectrometry (HRMS) offers even greater accuracy in mass determination, aiding in the confirmation of the elemental composition of an unknown compound. nih.gov

For unequivocal structure determination, isolation of the impurity is often necessary, followed by comprehensive spectroscopic analysis. 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of the structure. nih.gov Two-dimensional NMR techniques, such as NOESY, can be used to determine the spatial proximity of protons, which is crucial for distinguishing between isomers. nih.gov The chemical name for this compound is 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile. lgcstandards.com

Regulatory Considerations and Quality Control Implications of Related Substances

The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the qualification and control of impurities. synthinkchemicals.comfda.gov

Method Validation Strategies for Quantification in Pharmaceutical Matrices

Any analytical method used for the quantification of impurities must be rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines. tandfonline.com Validation ensures that the method is suitable for its intended purpose and provides reliable results.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. tandfonline.com

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjpsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies. wjpsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsjournal.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chemmethod.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemmethod.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. tandfonline.com

For instance, a validated HPLC method for telmisartan and its impurities demonstrated a limit of detection (LOD) and limit of quantitation (LOQ) for various impurities in the range of 0.01-0.02% w/w and 0.03-0.05% w/w, respectively. chemmethod.com

Impurity Profiling and Stability Studies of Telmisartan Formulations

Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance or drug product. umbreit.de It is a crucial component of the drug development process and is essential for setting appropriate specifications for the final product.

Stability studies are conducted to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. researchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions, are an integral part of stability testing. tandfonline.comresearchgate.net These studies help to identify potential degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of the analytical methods used. tandfonline.comumbreit.de

The data generated from impurity profiling and stability studies are used to establish a shelf life for the drug product and to recommend appropriate storage conditions. This ensures that the product remains safe and effective throughout its lifecycle.

Pharmacokinetic and Metabolic Research on Telmisartan Derivatives

Investigation of Biotransformation Pathways for Cyano Analogs

The primary metabolic pathway for telmisartan (B1682998) in humans is conjugation to form a pharmacologically inactive acyl-glucuronide; metabolism via the Cytochrome P450 (CYP) enzyme system is minimal. drugbank.comnih.gov The biotransformation of its cyano analogs, such as 2-Descarboxy-2-cyano Telmisartan, is therefore expected to be limited, as the carboxyl group—the primary site of glucuronidation on telmisartan—has been replaced with a chemically stable cyano (nitrile) group.

In vitro metabolic stability assays are standard procedures in drug discovery to predict a compound's in vivo persistence. springernature.com These assays typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the CYP superfamily. springernature.commdpi.com The rate of disappearance of the parent compound is monitored over time to calculate parameters such as half-life (t½) and intrinsic clearance (Clint). clearsynth.com

For telmisartan, studies show it is not significantly metabolized by CYP isoenzymes. drugbank.com Consequently, it exhibits high stability in microsomal preparations. Given that this compound replaces the metabolically targeted carboxyl group with a nitrile group—which is generally resistant to phase I and phase II metabolism—it is projected to exhibit even greater metabolic stability. An in vitro study using human or rat liver microsomes would likely demonstrate very slow degradation of the compound, primarily confirming its low affinity for major metabolic enzymes.

Below is a representative data table illustrating the expected outcomes from such a study, comparing the hypothetical stability of this compound with the known high stability of its parent compound, Telmisartan.

| Compound | Incubation Time (min) | % Parent Compound Remaining (Hypothetical) | Calculated Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Telmisartan | 0 | 100% | >60 | <5 |

| 15 | 98% | |||

| 30 | 96% | |||

| 60 | 94% | |||

| This compound | 0 | 100% | >120 (Projected) | <2 (Projected) |

| 15 | >99% | |||

| 30 | >99% | |||

| 60 | 99% |

Stable isotope-labeled (SIL) compounds are invaluable tools in metabolism research. They allow for the precise tracking and quantification of a drug and its metabolites in complex biological matrices. The existence of a deuterated form, this compound-d3, indicates its utility in such advanced analytical studies. clearsynth.com

In a research setting, this compound-d3 would be used as an internal standard in quantitative mass spectrometry assays (LC-MS/MS). clearsynth.com This allows for accurate measurement of the unlabeled compound in plasma, urine, or microsomal incubations. Furthermore, a study could involve administering the unlabeled compound and using the SIL version to help identify any potential, minor metabolites by searching for characteristic mass shifts in the resulting spectra. While significant metabolism of this compound is not expected, this methodology would be the definitive approach to confirm its metabolic inertness or identify unexpected minor biotransformation products.

Comparative Pharmacokinetic Analysis of Telmisartan and its Structurally Related Compounds

The pharmacokinetics of telmisartan are characterized by rapid absorption and a long terminal elimination half-life of over 20 hours, which supports once-daily administration. uoa.gr Its pharmacokinetic parameters, however, can show non-linear increases in maximum plasma concentration (Cmax) and area under the curve (AUC) with escalating doses. drugbank.comnih.gov

The structural modification in this compound—the substitution of a polar carboxylic acid with a more lipophilic nitrile group—would be expected to alter its pharmacokinetic profile compared to the parent drug. This change could influence its absorption, distribution, protein binding, and elimination pathways. For instance, the increased lipophilicity might enhance membrane permeability and volume of distribution, while the absence of the carboxyl group would eliminate the primary route of metabolic clearance (glucuronidation), likely prolonging its elimination half-life.

The following table presents established pharmacokinetic parameters for telmisartan from a study in healthy volunteers, providing a baseline for comparison. uoa.gr A direct comparative study would be required to determine the precise parameters for this compound.

| Compound | Dose (Oral) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t½ (h) |

|---|---|---|---|---|---|

| Telmisartan | 40 mg | 122.1 ± 64.6 | 2.0 (median) | 1225.7 ± 749.8 | 17.2 ± 6.2 |

| 80 mg | 235.0 ± 145.0 | 1.5 (median) | 2253.0 ± 1321.0 | 21.5 ± 8.5 | |

| This compound | N/A | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Data for Telmisartan adapted from studies in healthy volunteers. Cmax, tmax, AUC, and t½ represent mean ± standard deviation or median as appropriate. Data for the cyano-derivative is not publicly available.

Mechanistic Investigations of Biological Activity for Telmisartan Analogs

Cellular and Molecular Mechanisms Mediated by Telmisartan (B1682998) Derivatives

Receptor Agonism/Antagonism at Physiological Targets

There is no available data on the receptor binding profile of 2-Descarboxy-2-cyano Telmisartan. Research would be required to determine its affinity and activity at the angiotensin II type 1 (AT1) receptor, the primary target of Telmisartan. Telmisartan is a potent and selective AT1 receptor antagonist. researchgate.netnih.gov Studies have shown it has the highest affinity for the AT1 receptor among several commercially available angiotensin II receptor blockers (ARBs). pharmacompass.com It is unknown if the substitution of the carboxyl group with a cyano group in this compound alters this binding affinity or activity.

Furthermore, Telmisartan is a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. researchgate.netnih.gov The potential PPARγ agonistic or antagonistic properties of this compound have not been investigated.

Modulation of Intracellular Signaling Cascades

No studies have been published detailing the effects of this compound on any intracellular signaling cascades. The known effects of Telmisartan include the modulation of pathways downstream of AT1 receptor blockade and PPARγ activation. For instance, Telmisartan has been shown to enhance the activity of AMP-activated protein kinase (AMPK), which plays a role in mitochondrial biogenesis and endothelial function. nih.gov It has also been found to potentiate the activity of the aryl hydrocarbon receptor (AhR). nih.gov Whether this compound shares these or has distinct effects on cellular signaling is currently unknown.

Exploratory Studies on Novel Biological Effects of Telmisartan Analogs

Assessment of Anti-Inflammatory or Anti-Proliferative Properties

There is no information regarding the anti-inflammatory or anti-proliferative properties of this compound. Telmisartan has demonstrated anti-inflammatory effects, in part through its PPARγ agonism, and has been shown to inhibit the growth and proliferation of certain cancer cell lines. Specific assays would be needed to evaluate if this compound possesses similar or different activities.

Interaction with Cytochrome P450 Enzymes and Drug-Drug Interaction Potential

The interaction of this compound with cytochrome P450 (CYP) enzymes has not been documented. The parent compound, Telmisartan, is not metabolized by the cytochrome P450 system, which contributes to its low potential for drug-drug interactions via this pathway. pharmacompass.com The metabolic profile of this compound and its potential to inhibit or induce CYP enzymes would need to be determined through dedicated in vitro and in vivo studies.

Future Directions and Translational Prospects in Telmisartan Research

Innovations in Synthesis and Derivatization for Enhanced Pharmacological Profiles

The synthesis of telmisartan (B1682998) and its analogues is a key area of research aimed at improving production efficiency and discovering new chemical entities with enhanced pharmacological properties. The study of impurities such as 2-Descarboxy-2-cyano Telmisartan is integral to this process, providing insights into potential degradation pathways and informing the development of more robust synthetic routes.

The preparation of telmisartan impurities is also a subject of investigation, primarily for their use as reference standards in quality control. A patented method for preparing a telmisartan impurity involves a multi-step process starting from 4-amido-3-methyl-5-nitro-methyl benzoate (B1203000) and 4'-bromomethyl-biphenyl-2-nitrile. google.com This synthesis proceeds through several intermediates, involving reactions such as hydrolysis and cyclization to yield the final impurity. google.com While specific details for the synthesis of this compound are proprietary and often held within patents, the general principles of benzimidazole (B57391) synthesis and functional group manipulation are applied.

The derivatization of telmisartan is another avenue being explored to enhance its pharmacological profile. For example, research into the metabolic properties of telmisartan has revealed that it possesses PPARγ agonist properties, which could offer beneficial metabolic effects. Understanding the structure-activity relationships of telmisartan and its related compounds, including impurities, is crucial for designing new derivatives with improved therapeutic potential.

High-Throughput Screening and Lead Optimization Strategies for New Chemical Entities

High-throughput screening (HTS) and lead optimization are critical components in the discovery of new drugs. In the context of telmisartan, these strategies are employed to identify novel compounds with superior efficacy, selectivity, and pharmacokinetic properties. The knowledge gained from studying telmisartan-related compounds, including this compound, plays a vital role in these efforts.

HTS campaigns can be designed to screen large libraries of compounds for their ability to bind to the angiotensin II type 1 (AT1) receptor. The structural backbone of telmisartan serves as a scaffold for the design of these libraries. By introducing chemical diversity around this core structure, researchers can explore a vast chemical space to identify new lead compounds.

Once a hit is identified through HTS, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its drug-like properties. The data generated from the analysis of telmisartan impurities are invaluable during this phase. For example, understanding how a modification like the replacement of a carboxylic acid group with a cyano group affects the compound's properties can guide the design of new analogues. This knowledge helps in predicting potential metabolic liabilities and degradation pathways of new chemical entities.

The development of new chemical entities based on the telmisartan scaffold also benefits from computational modeling and in silico screening techniques. These methods can be used to predict the binding affinity of virtual compounds to the AT1 receptor, thereby prioritizing the synthesis of the most promising candidates.

Advancements in Analytical Characterization for Pharmaceutical Development and Impurity Control

The analytical characterization of telmisartan and its impurities is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Regulatory bodies like the European Pharmacopoeia (EP) list several impurities that must be monitored and controlled. nih.govingentaconnect.com this compound is recognized as Telmisartan EP Impurity G. allmpus.com

Advanced analytical techniques are continuously being developed and validated for the separation and quantification of these impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for this purpose. nih.govchemmethod.com Stability-indicating RP-HPLC methods have been developed to separate telmisartan from its process-related impurities and degradation products. chemmethod.comresearchgate.net These methods are validated according to the International Conference on Harmonisation (ICH) guidelines to ensure their specificity, linearity, precision, accuracy, and robustness. researchgate.net

A typical RP-HPLC method for the analysis of telmisartan and its impurities might utilize a C18 column with a gradient elution system. nih.govresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. nih.govijprajournal.com Detection is commonly performed using a UV detector at a wavelength where both telmisartan and its impurities exhibit significant absorbance. nih.govchemmethod.com The table below summarizes typical chromatographic conditions used for the analysis of telmisartan and its related substances.

| Parameter | Condition |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | 0.1% Ammonium hydroxide (B78521) solution (pH 3.0 with TFA) researchgate.net |

| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 230 nm researchgate.net |

| Column Temperature | 40°C researchgate.net |

| This table presents an example of chromatographic conditions and is for illustrative purposes only. |

Furthermore, ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) offers even greater sensitivity and selectivity for the identification and characterization of impurities. ijprajournal.com These advanced techniques are crucial for impurity profiling and for ensuring that the levels of impurities like this compound are within the acceptable limits set by regulatory authorities. The availability of well-characterized reference standards for these impurities is essential for the accurate validation of analytical methods. synthinkchemicals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.